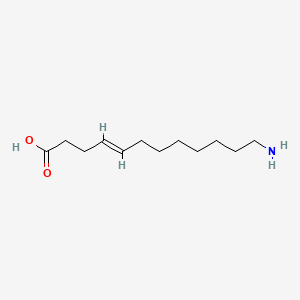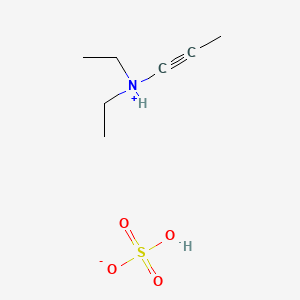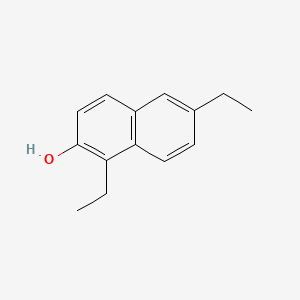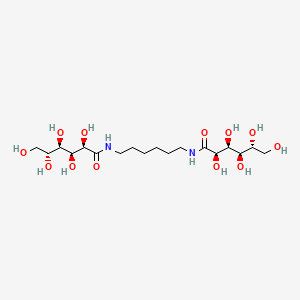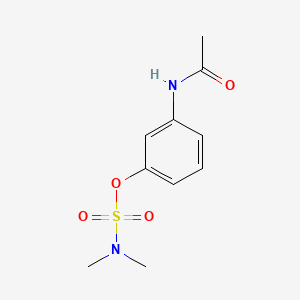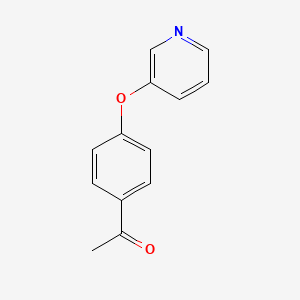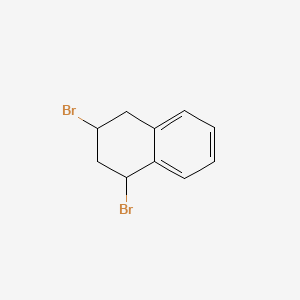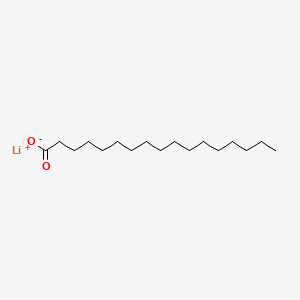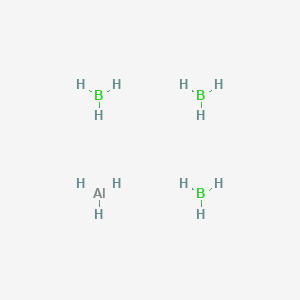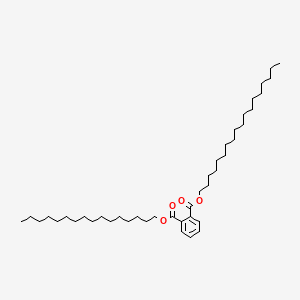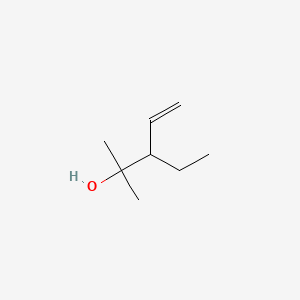
3-Ethyl-2-methylpent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methylpent-4-en-2-ol is an organic compound with the molecular formula C8H16O It is an alcohol with a double bond in its structure, making it an unsaturated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylpent-4-en-2-ol can be synthesized through several methods. One common method involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether. The reaction is carried out under an inert nitrogen atmosphere, and the mixture is cooled to 0-10°C during the addition of mesityl oxide .
Another method involves the continuous reduction of mesityl oxide via hydrogen transfer from isopropanol (IPA) over magnesium oxide (MgO) in a flow reactor. This method is advantageous for industrial-scale production due to its continuous nature .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted products.
Applications De Recherche Scientifique
3-Ethyl-2-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-methylpent-4-en-2-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The presence of the double bond allows for additional reactivity, such as electrophilic addition reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-4-en-2-ol: Similar structure but with a different position of the ethyl group.
3-Penten-2-ol, 4-methyl-: Another similar compound with a different arrangement of the carbon chain.
Uniqueness
3-Ethyl-2-methylpent-4-en-2-ol is unique due to its specific arrangement of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
70760-07-5 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
3-ethyl-2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-5-7(6-2)8(3,4)9/h5,7,9H,1,6H2,2-4H3 |
Clé InChI |
QLZRBRNPJYJRDB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



